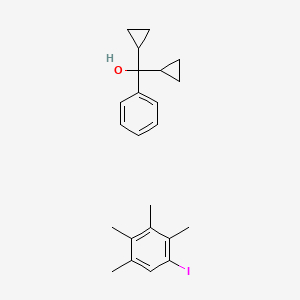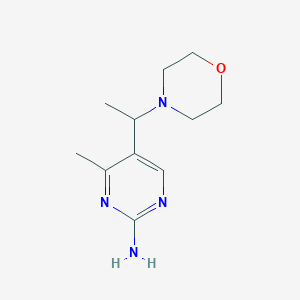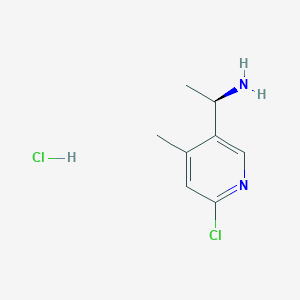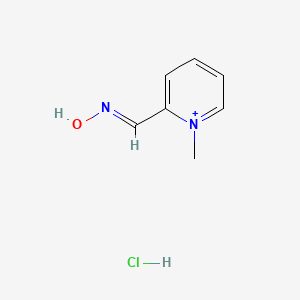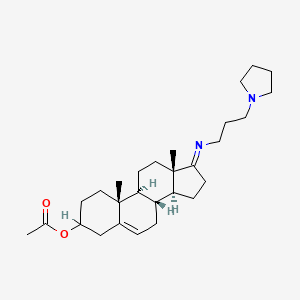
17-((3-(1-Pyrrolidinyl)propyl)imino)androst-5-en-3-ol 3-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-((3-(1-Pyrrolidinyl)propyl)imino)androst-5-en-3-ol 3-acetate is a synthetic steroid ester This compound is characterized by its complex structure, which includes a steroid backbone modified with a pyrrolidinyl propyl imino group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-((3-(1-Pyrrolidinyl)propyl)imino)androst-5-en-3-ol 3-acetate typically involves multiple steps:
Starting Material: The synthesis begins with androst-5-en-3-ol, a common steroid intermediate.
Formation of the Imino Group: The androst-5-en-3-ol is reacted with 3-(1-pyrrolidinyl)propylamine under conditions that promote the formation of an imino group. This step often requires a dehydrating agent to facilitate the imine formation.
Acetylation: The resulting imino compound is then acetylated using acetic anhydride in the presence of a base such as pyridine to form the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the steroid backbone, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imino group, converting it back to an amine.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used to replace the acetate group.
Major Products
Oxidation: Oxidized steroids with additional ketone or hydroxyl groups.
Reduction: Amino derivatives of the original compound.
Substitution: Various ester or ether derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 17-((3-(1-Pyrrolidinyl)propyl)imino)androst-5-en-3-ol 3-acetate is used as a model compound to study steroid chemistry and the effects of structural modifications on steroid activity.
Biology
Biologically, this compound is investigated for its potential interactions with steroid receptors and its effects on cellular processes. It serves as a tool to understand steroid-receptor binding and signal transduction pathways.
Medicine
In medicine, research focuses on its potential therapeutic applications, such as anti-inflammatory or anabolic effects. Its unique structure may offer advantages over traditional steroids in terms of specificity and reduced side effects.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other complex steroids.
Mechanism of Action
The mechanism of action of 17-((3-(1-Pyrrolidinyl)propyl)imino)androst-5-en-3-ol 3-acetate involves its interaction with steroid receptors. The imino group and acetate ester modify the binding affinity and specificity of the compound, potentially leading to unique biological effects. The molecular targets include androgen and estrogen receptors, and the pathways involved may include modulation of gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Androst-5-en-3-ol: The parent compound without the imino and acetate modifications.
17-Iminoandrost-5-en-3-ol: Lacks the acetate group but contains the imino modification.
3-Acetoxyandrost-5-en-17-one: Contains the acetate group but lacks the imino modification.
Uniqueness
17-((3-(1-Pyrrolidinyl)propyl)imino)androst-5-en-3-ol 3-acetate is unique due to the combination of the imino group and acetate ester, which confer distinct chemical and biological properties. This dual modification can enhance receptor binding specificity and alter the compound’s metabolic stability, making it a valuable subject for research.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
96478-86-3 |
|---|---|
Molecular Formula |
C28H44N2O2 |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S)-10,13-dimethyl-17-(3-pyrrolidin-1-ylpropylimino)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C28H44N2O2/c1-20(31)32-22-11-13-27(2)21(19-22)7-8-23-24-9-10-26(28(24,3)14-12-25(23)27)29-15-6-18-30-16-4-5-17-30/h7,22-25H,4-6,8-19H2,1-3H3/t22?,23-,24-,25-,27-,28-/m0/s1 |
InChI Key |
GHSYWLKHFMASTM-OTWLNNNSSA-N |
Isomeric SMILES |
CC(=O)OC1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=NCCCN5CCCC5)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=NCCCN5CCCC5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,8-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B12816741.png)
![2-pyridin-2-yl-6-[6-[3-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]phenyl]pyridin-2-yl]pyridine](/img/structure/B12816747.png)
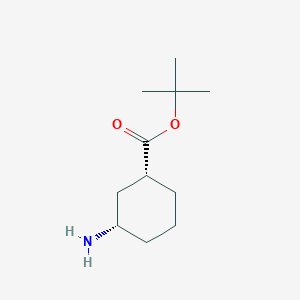
![1-(Imidazo[1,2-a]pyrazin-6-yl)ethan-1-one](/img/structure/B12816765.png)
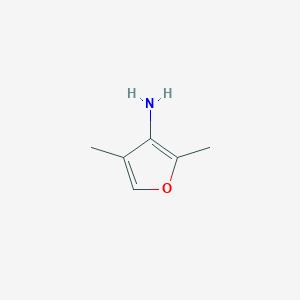
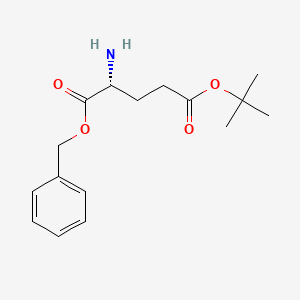
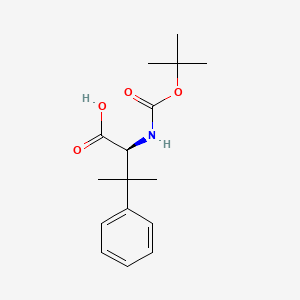
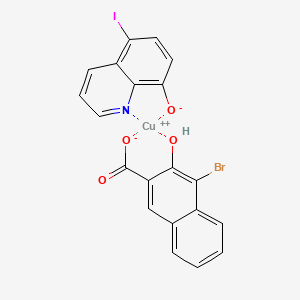
![5-chloro-6-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12816797.png)

